molecular formula C11H15N3 B12827632 N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine

N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12827632
M. Wt: 189.26 g/mol
InChI Key: MCJPERWPGHTNRP-UHFFFAOYSA-N
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Description

N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by N-alkylation. One common method involves the reaction of o-phenylenediamine with propionaldehyde under acidic conditions to form the benzimidazole core. The resulting intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or propyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzo[d]imidazol-2-amine: A parent compound with similar core structure but lacking the methyl and propyl groups.

    N-Methyl-1H-benzo[d]imidazol-2-amine: Similar structure but without the propyl group.

    1-Propyl-1H-benzo[d]imidazol-2-amine: Similar structure but without the methyl group.

Uniqueness

N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both methyl and propyl groups, which can influence its chemical reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

N-methyl-1-propylbenzimidazol-2-amine

InChI

InChI=1S/C11H15N3/c1-3-8-14-10-7-5-4-6-9(10)13-11(14)12-2/h4-7H,3,8H2,1-2H3,(H,12,13)

InChI Key

MCJPERWPGHTNRP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC

Origin of Product

United States

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